molecular formula C12H16N2S B5790421 N-(4-methylphenyl)pyrrolidine-1-carbothioamide

N-(4-methylphenyl)pyrrolidine-1-carbothioamide

Cat. No.: B5790421
M. Wt: 220.34 g/mol
InChI Key: KCSNYJBZSAYVIN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)pyrrolidine-1-carbothioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a pyrrolidine ring attached to a carbothioamide group, with a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)pyrrolidine-1-carbothioamide typically involves the reaction of 4-methylphenyl isothiocyanate with pyrrolidine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

4-methylphenyl isothiocyanate+pyrrolidineThis compound\text{4-methylphenyl isothiocyanate} + \text{pyrrolidine} \rightarrow \text{this compound} 4-methylphenyl isothiocyanate+pyrrolidine→this compound

The reaction is typically complete within a few hours, and the product can be isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)pyrrolidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-methylphenyl)pyrrolidine-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)pyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    N-(4-methylphenyl)pyrrolidine-1-carbothioamide: Similar structure but with different substituents on the aromatic ring.

Uniqueness

This compound is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The 4-methylphenyl substituent also influences its physical and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methylphenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-10-4-6-11(7-5-10)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSNYJBZSAYVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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